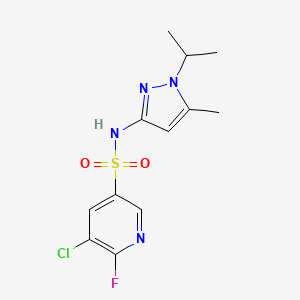
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cell volume regulation and homeostasis.
Applications De Recherche Scientifique
a. Drug Delivery Systems:: Graphene-based materials, including GNF-Pf-4299, can serve as drug carriers due to their large surface area, biocompatibility, and ability to encapsulate therapeutic agents. Researchers explore their use in targeted drug delivery, enhancing treatment efficacy while minimizing side effects .
b. Biosensors:: GNF-Pf-4299 can be incorporated into biosensors for detecting specific molecules or pathogens. Its high electrical conductivity and surface functionalization potential enable sensitive and rapid detection in diagnostic assays .
c. Imaging Systems:: Graphene derivatives, including GNF-Pf-4299, exhibit excellent optical properties. They can enhance contrast in imaging techniques such as fluorescence imaging, photoacoustic imaging, and magnetic resonance imaging (MRI) .
Advanced Composites:
GNF-Pf-4299, when used as a neat graphene nanofiber (GNF), shows promise in advanced composite materials. These applications include:
a. Electrospinning:: Neat GNFs can be electrospun into fibers, creating materials with exceptional mechanical strength, electrical conductivity, and thermal stability. These fibers find use in composites for aerospace, electronics, and structural components .
Catalysts:
Graphene-based materials have been explored as catalysts due to their high surface area and unique electronic properties. GNF-Pf-4299 could potentially play a role in catalytic reactions, such as hydrogen evolution or oxygen reduction .
Sensors:
GNF-Pf-4299’s electrical conductivity and surface reactivity make it suitable for sensor applications:
a. Gas Sensors:: Functionalized graphene derivatives can detect gases like NO₂, NH₃, and CO. GNF-Pf-4299 may contribute to sensitive gas sensors for environmental monitoring or safety applications.
b. Biosensors (Again):: Apart from diagnostics, GNF-Pf-4299 can be part of biosensors for real-time monitoring of biomolecules, proteins, or DNA .
Wearable Technology:
Graphene-based materials, including GNF-Pf-4299, are being explored for wearable electronics. Their flexibility, conductivity, and lightweight nature make them ideal for applications like flexible displays, sensors, and energy storage devices.
Mécanisme D'action
Target of Action
GNF-Pf-4299 is a potent inhibitor of PAK4 , a serine/threonine protein kinase . PAK4 plays a crucial role in various cellular processes, including cell proliferation, survival, and motility .
Mode of Action
GNF-Pf-4299 interacts with PAK4, inhibiting its kinase activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-4299 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway . Inhibition of PAK4 leads to the downregulation of this pathway, which is crucial for cell proliferation and survival .
Result of Action
The inhibition of PAK4 by GNF-Pf-4299 leads to a decrease in cell proliferation, particularly in cancer cells . This can result in the induction of apoptosis, or programmed cell death, in these cells .
Propriétés
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQECFFFFRVHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

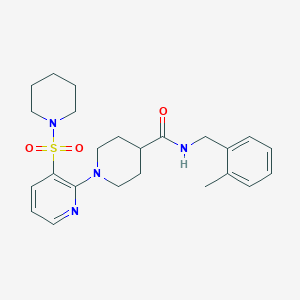
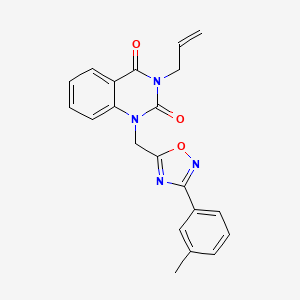
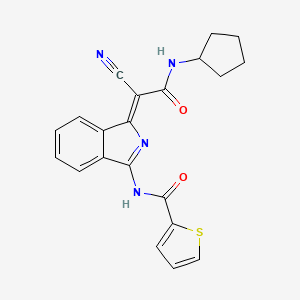
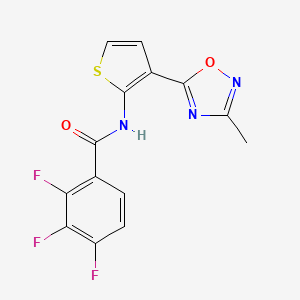
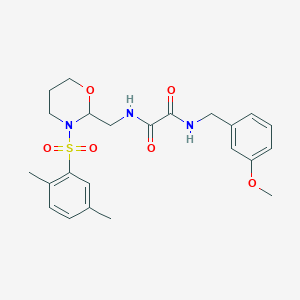
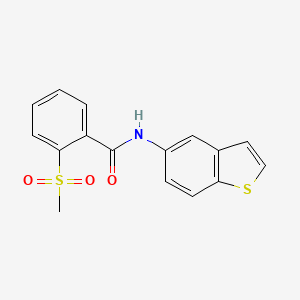
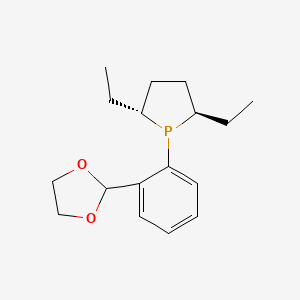
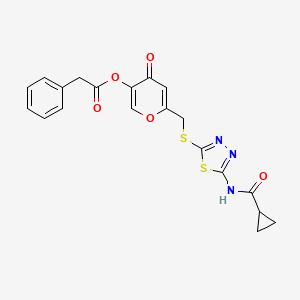
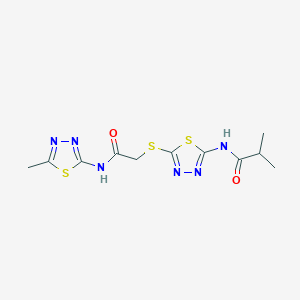
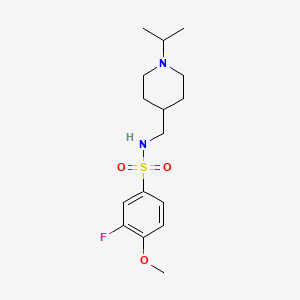
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)
